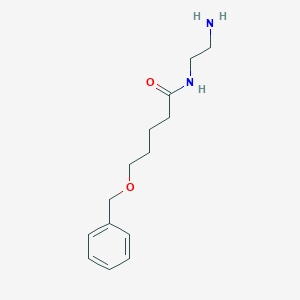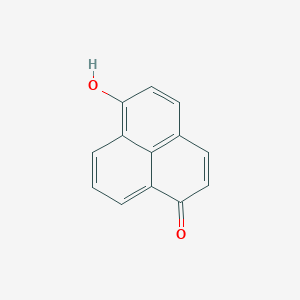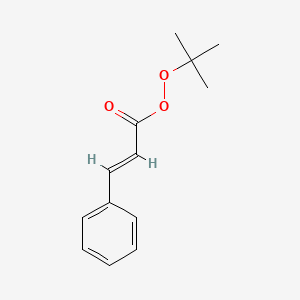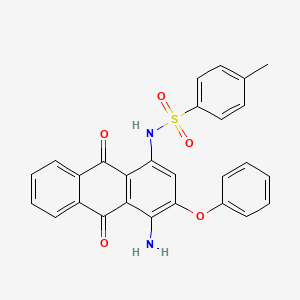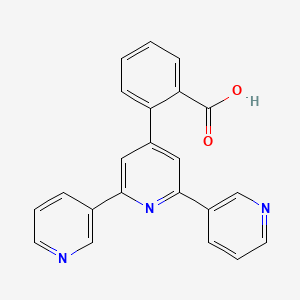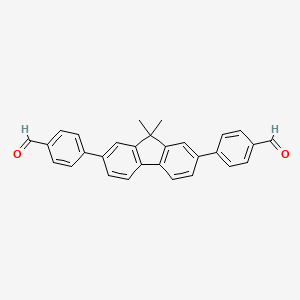
4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of two benzaldehyde groups attached to a fluorene core, which is further substituted with two methyl groups at the 9-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) typically involves the following steps:
Starting Material: The synthesis begins with 9,9-dimethylfluorene, which is a commercially available compound.
Formylation: The formylation of 9,9-dimethylfluorene is achieved using Vilsmeier-Haack reaction conditions. This involves the reaction of 9,9-dimethylfluorene with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce formyl groups at the 2 and 7 positions of the fluorene core.
Aldehyde Formation: The resulting intermediate is then subjected to further reaction with benzaldehyde under basic conditions to form the final product, 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzoic acid).
Reduction: 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzyl alcohol).
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) materials due to its electroluminescent properties.
Materials Science: The compound is utilized in the development of advanced materials with specific optical and electronic properties.
Chemical Sensors: It can be employed in the design of chemical sensors for detecting various analytes based on its fluorescence characteristics.
Mécanisme D'action
The mechanism of action of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) is primarily related to its ability to participate in electronic transitions. The compound’s conjugated system allows it to absorb and emit light, making it useful in optoelectronic applications. The molecular targets and pathways involved include:
Conjugated π-System: The extended conjugation in the fluorene core facilitates electronic transitions.
Fluorescence: The compound exhibits fluorescence, which can be harnessed in various applications, including sensing and imaging.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethylfluorene: A precursor to the target compound, used in the synthesis of various fluorene derivatives.
2,7-Dibromo-9,9-dimethylfluorene: Another fluorene derivative used in organic electronics.
4,4’-(Fluorene-9,9-diyl)diphenol: A related compound with applications in materials science.
Uniqueness
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) is unique due to the presence of both benzaldehyde and fluorene moieties, which impart distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications.
Propriétés
Formule moléculaire |
C29H22O2 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
4-[7-(4-formylphenyl)-9,9-dimethylfluoren-2-yl]benzaldehyde |
InChI |
InChI=1S/C29H22O2/c1-29(2)27-15-23(21-7-3-19(17-30)4-8-21)11-13-25(27)26-14-12-24(16-28(26)29)22-9-5-20(18-31)6-10-22/h3-18H,1-2H3 |
Clé InChI |
XUHZMMGZFORSAK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


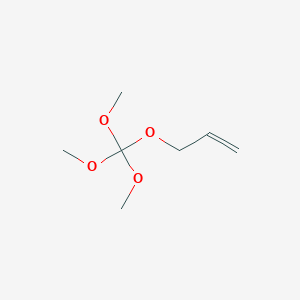

![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)
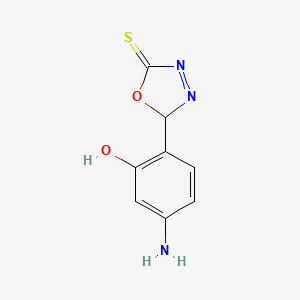
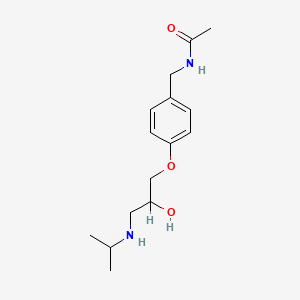
![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)
